REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=O)[CH2:7][C:8](=O)[C:9]([F:12])([F:11])[F:10].C([O-])(=O)C.[Na+].Cl.[Cl:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[NH:28][NH2:29].ClCCl>C(O)(=O)C>[Cl:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[N:28]1[C:6]([C:2]2[O:1][CH:5]=[CH:4][CH:3]=2)=[CH:7][C:8]([C:9]([F:12])([F:11])[F:10])=[N:29]1 |f:1.2,3.4|
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Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(CC(C(F)(F)F)=O)=O
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Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
2-Chlorophenylhydrazine hydrochloride
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
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Cl.ClC1=C(C=CC=C1)NN
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Type
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CUSTOM
|
Details
|
with vigorous stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to about 34° C
|
Type
|
CUSTOM
|
Details
|
to give a creamy suspension
|
Type
|
CUSTOM
|
Details
|
The bulk of the acetic acid was removed
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Type
|
CUSTOM
|
Details
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by stripping on a rotary evaporator at a bath temperature of 65° C
|
Type
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ADDITION
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Details
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The remaining oily residue was added to about 800 ml of water
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Type
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CUSTOM
|
Details
|
a heterogeneous mixture resulted
|
Type
|
CUSTOM
|
Details
|
the mixture was partitioned
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Type
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EXTRACTION
|
Details
|
The aqueous phase was extracted with 300 ml of dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water and saturated sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed on a rotary evaporator
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC=C1)N1N=C(C=C1C=1OC=CC1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |